4-Hydroxy-3-(trifluoromethoxy)benzonitrile

Vue d'ensemble

Description

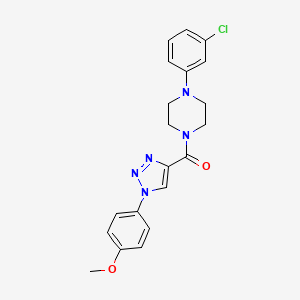

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . It is oxidized preferably to carbonate solvents forming a low-impedance protective film .

Molecular Structure Analysis

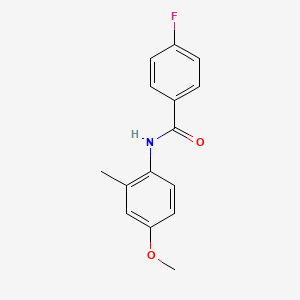

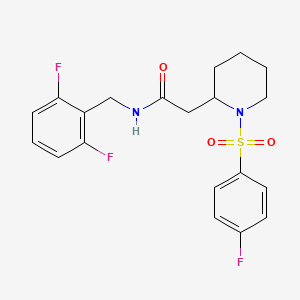

The molecular formula of 4-Hydroxy-3-(trifluoromethoxy)benzonitrile is C8H4F3NO2 . The InChI code is 1S/C8H4F3NO2/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3,13H .Chemical Reactions Analysis

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is known to be oxidized preferably to carbonate solvents forming a low-impedance protective film . This reaction is particularly useful in the context of high voltage lithium ion batteries .Physical And Chemical Properties Analysis

4-Hydroxy-3-(trifluoromethoxy)benzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 203.12 . It is insoluble in water . The melting point ranges from 170 to 176°C .Applications De Recherche Scientifique

Organic Synthesis and Intermediates

4-Hydroxy-3-(trifluoromethoxy)benzonitrile serves as an intermediate in organic syntheses. Researchers utilize it to construct more complex molecules, making it a valuable building block for drug discovery and other chemical processes .

Electrolyte Additive for Lithium Ion Batteries

This compound has found application as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high-voltage lithium-ion batteries. When added to the electrolyte, it forms a low-impedance protective film, enhancing battery performance and stability .

Synthesis of Fluvoxamine

4-(Trifluoromethyl)benzonitrile plays a crucial role in the synthesis of fluvoxamine, an antidepressant medication. Researchers use it as a key intermediate in the production of this pharmaceutical compound .

- Brain Health : In brain aging studies, it improves hippocampal pathology and cholinergic system function .

Industrial and Material Science Applications

Although less explored, 4-Hydroxy-3-(trifluoromethoxy)benzonitrile may find applications in materials science, such as surface modification or catalysis. Researchers continue to explore its potential in these areas.

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

4-hydroxy-3-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-5(4-12)1-2-6(7)13/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWKUPCGMZTOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-(trifluoromethoxy)benzonitrile | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2688427.png)

![N-(4-ethoxyphenyl)sulfonyl-N-[4-[(4-ethoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2688432.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine](/img/structure/B2688437.png)